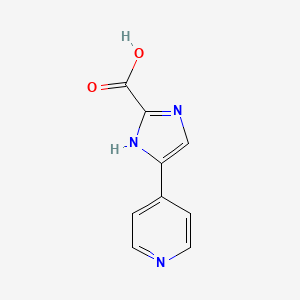

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-pyridin-4-yl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSHHDUSVMPDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid typically involves the condensation of pyridine-4-carboxaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid is synthesized through various methods, often involving the reaction of pyridine derivatives with imidazole carboxylic acids. The compound's structure features a pyridine ring attached to an imidazole core, which is crucial for its biological activity. Its molecular formula is C_10H_8N_4O_2, and it possesses unique physicochemical properties that enhance its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, compounds derived from this scaffold have shown moderate antiviral activity against viruses such as Dengue and Yellow fever. A high-throughput screening assay indicated that certain derivatives exhibit effective inhibition at micromolar concentrations, suggesting their potential as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that imidazole derivatives can inhibit specific kinases involved in cancer cell proliferation. In particular, derivatives of this compound have been investigated for their ability to disrupt protein-protein interactions critical for tumor growth .

Case Study 1: Antiviral Activity

In a study investigating the efficacy of various imidazole derivatives against Dengue virus, this compound derivatives demonstrated significant inhibition rates. The most promising compounds showed EC50 values in the low micromolar range, indicating strong antiviral activity .

Case Study 2: Anticancer Potential

Another study focused on the antiproliferative effects of this compound on HL-60 leukemia cells revealed that certain modifications to the imidazole ring enhanced cytotoxicity. The findings suggest that structural variations can lead to improved therapeutic profiles against cancer .

Comparative Analysis of Derivatives

| Compound Name | Structure | Biological Activity | EC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antiviral (Dengue) | ~3.47 |

| N5-(4-fluorophenyl)-N4-(4-methyl... | Structure | Anticancer (HL-60) | ~40.70 |

| Ethyl 5-(pyridin-4-yl)-1H-imidazole... | Structure | Antiviral (Yellow Fever) | ~21.29 |

Note: Structures are illustrative; actual chemical structures should be referenced from chemical databases.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Structural and Functional Differences

- Pyridinyl vs. Benzimidazole Substituents : The pyridin-4-yl group in this compound provides a planar, electron-deficient aromatic system, favoring metal coordination and π-interactions. In contrast, H2bzimip’s benzimidazole moiety enhances π-π stacking and forms rigid coordination polymers, making it suitable for materials science applications .

- Core Heterocycle Replacement : Replacing the imidazole ring with thiazole (thiazole-4-carboxylic acid) retains MBL inhibition, suggesting the MBP’s tolerance for heterocycle variation. However, other substitutions (e.g., pyrazole) diminish activity .

Biological Activity

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound characterized by the presence of both pyridine and imidazole rings, which endow it with unique electronic and steric properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.

The synthesis of this compound typically involves the condensation of pyridine-4-carboxaldehyde with glyoxal in the presence of ammonium acetate under reflux conditions in ethanol. This method leads to the formation of the imidazole ring, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate interaction or can modulate receptor functions by acting as an agonist or antagonist. The precise mechanism varies depending on the biological context .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, studies have reported that derivatives of imidazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound derivatives can induce cytotoxic effects in several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| HL-60 | 20.00 | Antiproliferative activity |

Enzyme Inhibition

This compound has been studied as a potential inhibitor of various enzymes, including kinases. For example, it has shown promise in inhibiting FLT3 and Aurora kinases, which are critical in cancer cell proliferation . The compound's structural features allow it to effectively compete with ATP at the enzyme active site.

Case Studies

- Dengue Virus Inhibition : A study explored the antiviral potential of imidazole derivatives against Dengue virus. High-throughput screening revealed that certain derivatives exhibited EC50 values in the low micromolar range, indicating significant antiviral activity .

- Anticancer Efficacy : In a recent investigation, this compound derivatives were tested against various cancer cell lines, showing IC50 values suggesting effective cytotoxicity. Notably, one derivative exhibited an IC50 of 0.93 µM against DENV and YFV, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid?

- Methodological Answer : A common approach involves coupling pyridine derivatives with imidazole precursors. For example, refluxing pyridinyl-formyl intermediates with imidazole-2-carboxylic acid derivatives in acetic acid with sodium acetate as a catalyst can yield the target compound. This method ensures regioselectivity and minimizes side reactions . Structural confirmation requires NMR (¹H/¹³C) and HPLC purity analysis (>98%) to validate the absence of byproducts like unreacted intermediates or regioisomers .

Q. What analytical techniques are optimal for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Use accelerated stability studies by exposing the compound to buffers at pH 3, 7, and 10 at 40°C for 30 days. Monitor degradation via UPLC-MS to identify hydrolytic cleavage of the imidazole ring or pyridine moiety. Comparative FTIR before and after stress testing can reveal functional group alterations (e.g., carboxylic acid deprotonation) .

Q. How should researchers handle safety protocols for lab-scale synthesis?

- Methodological Answer : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles. Waste containing pyridine or imidazole residues must be segregated and treated with activated carbon adsorption before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s tautomeric behavior in solution?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate energy differences between tautomers (e.g., imidazole N-H vs. pyridine protonation states). Solvent effects are modeled using the polarizable continuum model (PCM). Experimental validation via ¹⁵N NMR in DMSO-d₆ and water can resolve tautomeric equilibria .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

- Methodological Answer : Systematically vary experimental conditions (e.g., serum concentration, incubation time) to identify confounding factors. For example, discrepancies in IC₅₀ values may arise from differential expression of target enzymes (e.g., kinases) or metabolic stability. Use siRNA knockdowns or CRISPR-edited cell lines to isolate mechanisms .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : Screen solvents (e.g., DMF/water, ethanol/acetone) using high-throughput vapor diffusion. Additives like trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, enhancing crystal lattice interactions. Resolve crystal packing issues by co-crystallizing with metal ions (e.g., Zn²⁺) that coordinate the imidazole carboxylate group .

Q. How to analyze process-related impurities during scale-up synthesis?

- Methodological Answer : Employ LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities like uncyclized intermediates or dimerized byproducts. Quantify using a charged aerosol detector (CAD) for non-UV-active species. For structural elucidation, isolate impurities via preparative HPLC and characterize with high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.